5-bromo-1-(propan-2-yloxy)-2,3-dihydro-1H-indene
Description
Properties
IUPAC Name |
5-bromo-1-propan-2-yloxy-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-8(2)14-12-6-3-9-7-10(13)4-5-11(9)12/h4-5,7-8,12H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUQWQCTLHMHME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701240367 | |
| Record name | 5-Bromo-2,3-dihydro-1-(1-methylethoxy)-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701240367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221725-34-3 | |
| Record name | 5-Bromo-2,3-dihydro-1-(1-methylethoxy)-1H-indene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221725-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2,3-dihydro-1-(1-methylethoxy)-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701240367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Bromo-1-(propan-2-yloxy)-2,3-dihydro-1H-indene is a compound with the molecular formula C₉H₉BrO and a molecular weight of 213.07 g/mol. It contains a bromine atom and an ether functional group, which contribute to its chemical reactivity and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound features a bicyclic indene framework with a bromine substituent and a propan-2-yloxy group. The presence of these functional groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉BrO |
| Molecular Weight | 213.07 g/mol |
| Functional Groups | Bromine, Ether |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives with bromine substitutions have been studied for their effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Activity
Studies have shown that brominated indenes can possess anticancer properties. The introduction of the bromine atom is believed to enhance the compound's ability to interact with DNA or other cellular targets, potentially leading to apoptosis in cancer cells. For example, related compounds have demonstrated cytotoxic effects in vitro against several cancer cell lines.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Research on structurally similar compounds has revealed their ability to inhibit key enzymes involved in inflammatory processes or cancer progression. The ether linkage in this compound could enhance binding affinity to enzyme active sites.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various brominated indenes against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory effects at concentrations as low as 10 µg/mL.
Case Study 2: Anticancer Properties
Another research project focused on the cytotoxic effects of indene derivatives on MCF-7 breast cancer cells. The study found that treatment with this compound resulted in a reduction of cell viability by approximately 40% after 48 hours, suggesting its potential as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription.
- Enzyme Inhibition : It may inhibit enzymes critical for bacterial growth or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that brominated compounds can induce oxidative stress in cells, leading to apoptosis.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key Analogs :
- 5-Bromo-3-phenyl-1H-indene-2-carbaldehyde : Bromine at the 5-position and a phenyl-carbaldehyde group at the 3-position. Exhibits moderate synthetic yield (21%), suggesting steric or electronic challenges in brominated indene synthesis .
- Diaporindenes A–D (39–42) : Natural 2,3-dihydro-1H-indene isomers with a 1,4-benzodioxan moiety. These compounds demonstrate significant anti-inflammatory activity (IC50: 4.2–9.0 μM), attributed to the benzodioxan group enhancing electron density and binding affinity .
- LY186641: A sulfonamide-substituted dihydroindene with a 4-chlorophenylamino group. Clinical studies revealed dose-limiting methemoglobinemia, underscoring the impact of sulfonamide substituents on toxicity profiles .
Substituent Impact :
- Electron-Donating Groups : Compounds with alkoxy (e.g., isopropyloxy) or benzodioxan moieties exhibit enhanced bioactivity. For example, tubulin inhibitors 12d and 12q (4-hydroxy-3-methoxyphenyl and 2,3-dihydrobenzofuran-5-yl substituents) showed >78% antiproliferative activity at 0.1 mM, outperforming electron-withdrawing analogs .
- Electron-Withdrawing Groups : Bromine and chlorine atoms increase lipophilicity but may reduce synthetic yields or introduce toxicity. For instance, 5-chloro-2,3-dihydroindene derivatives required optimized solvents (n-hexane over dichloromethane) to improve crystallization and reduce hydrolysis .
Physicochemical Properties
Insights :
- Chlorinated analogs benefit from solvent optimization (e.g., n-hexane) to mitigate hydrolysis and improve yields .
Preparation Methods
Bromination of 2,3-dihydro-1H-indene to Obtain 5-Bromo-2,3-dihydro-1H-indene
The initial step in synthesizing 5-bromo-1-(propan-2-yloxy)-2,3-dihydro-1H-indene is typically the selective bromination of 2,3-dihydro-1H-indene at the 5-position.
Method A: Bromination Using Benzyltrimethylammonium Tribromide and Zinc Dibromide in Acetic Acid
-
- 2,3-dihydro-1H-indene (0.05 mol) stirred in 60 mL acetic acid at 20°C
- Zinc(II) bromide (0.055 mol) added
- Benzyltrimethylammonium tribromide (0.05 mol) added dropwise
- Stirred for 4 hours at room temperature
-
- Extraction with ethyl acetate and saturated aqueous sodium chloride
- Neutralization and washing with sodium hydrogen carbonate
- Drying over magnesium sulfate and concentration under reduced pressure
- Purification by silica gel chromatography (eluent: n-hexane)
Yield and Product Composition:
- 51.9% yield of a mixture containing ~70-80% 5-bromo-2,3-dihydro-1H-indene and 20-30% 4-bromo isomer
- Product obtained as an oil mixture confirmed by ^1H-NMR analysis
Method B: Bromination Using Bromine Adsorbed on Alumina
-
- Bromine (6.40 g, 40 mmol) adsorbed on neutral alumina (30 g)
- Indane (4.70 g, 40 mmol) adsorbed on neutral alumina (30 g)
- Mixed and stirred until bromine color disappeared (monitored by TLC)
-
- Filtration through silica gel with dichloromethane elution
- Concentration under vacuum to yield crude bromoindane as brown oil
- Purification by flash chromatography (silica gel, hexanes)
Yield and Product Composition:
- 68% yield of a mixture of mono- and di-brominated indanes, including 5-bromoindane isomer
These bromination methods provide the key intermediate 5-bromo-2,3-dihydro-1H-indene or its isomeric mixtures, which are essential precursors for further functionalization.
Introduction of the Propan-2-yloxy Group at the 1-Position
The substitution of the 1-position hydrogen with a propan-2-yloxy group (isopropoxy) generally involves nucleophilic substitution or alkylation reactions on the 1-hydroxy or 1-halogenated indane derivatives.
Step 1: Generation of 1-hydroxy-2,3-dihydro-1H-indene or 1-halogenated indane precursor
This can be prepared by oxidation or halogenation of the 1-position on the indane ring.Step 2: Alkylation with Isopropylating Agent
- Reaction of the 1-hydroxy intermediate with isopropyl bromide or isopropyl tosylate under basic conditions (e.g., potassium carbonate in DMF) to afford 1-(propan-2-yloxy)-2,3-dihydro-1H-indene.
- Alternatively, nucleophilic substitution on 1-halogenated indane with isopropoxide ion generated in situ.
Step 3: Bromination at the 5-Position
Bromination as described above can be performed either before or after the alkoxy substitution depending on regioselectivity and reaction conditions.
The preparation of This compound involves a multi-step synthetic sequence primarily centered on selective bromination of 2,3-dihydro-1H-indene and subsequent introduction of the isopropoxy group at the 1-position. Bromination methods using benzyltrimethylammonium tribromide with zinc dibromide or bromine adsorbed on alumina are established for generating the key 5-bromo intermediate. Alkylation with isopropylating agents is the logical method to install the propan-2-yloxy substituent, though specific literature on this exact substitution is limited. Lithiation and boronic acid formation offer valuable synthetic intermediates for further functionalization.
This synthetic strategy is supported by detailed experimental conditions, yields, and purification protocols, providing a robust framework for the preparation of this compound for research and application purposes.
Q & A
Q. Advanced
- Steric effects : The propan-2-yloxy group introduces steric hindrance, potentially modulating receptor binding.
- Electronic effects : Bromine’s electronegativity alters charge distribution, affecting interactions with enzymes (e.g., cytochrome P450). Comparative studies with fluoro/chloro analogs show bromine’s superior π-stacking in hydrophobic pockets .
What purification techniques are optimal for isolating this compound from complex reaction mixtures?
Q. Basic
- Column chromatography : Use silica gel with non-polar solvents (pentane/ethyl acetate) for baseline separation.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 58–62°C) .
- HPLC : Reverse-phase C18 columns resolve closely related impurities (e.g., dehalogenated byproducts) .
How can contradictory data on the compound’s solubility in polar solvents be resolved?
Q. Advanced
- Solubility parameter analysis : Calculate Hansen solubility parameters () to match solvents.
- Experimental validation : Conduct turbidimetry in DMSO/water mixtures; bromine’s hydrophobicity reduces solubility in polar solvents (<1 mg/mL in water) .
What strategies mitigate decomposition during storage of this compound?
Q. Basic
- Storage conditions : Argon atmosphere at –20°C prevents oxidation.
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical degradation .
How can the compound’s potential as a kinase inhibitor be evaluated in vitro?
Q. Advanced
- Enzyme assays : Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) with recombinant kinases (e.g., EGFR, VEGFR).
- Docking studies : AutoDock Vina predicts binding affinities to ATP-binding pockets. Correlate IC values with substituent electronic profiles .
What role does the dihydroindene moiety play in modulating the compound’s photophysical properties?
Q. Advanced
- UV-Vis spectroscopy : The conjugated dihydroindene system absorbs at 280–320 nm ( Mcm).
- TD-DFT calculations : Predict charge-transfer transitions influenced by bromine’s heavy atom effect .
How can reaction scalability be achieved without compromising yield or purity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
